(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine
Description
(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine is a benzodioxane derivative with a methanamine substituent at position 6 and a chlorine atom at position 8 of the fused benzene ring. Its molecular formula is C₉H₁₀ClNO₂, and its molecular weight is 166.1971 g/mol (CAS: 17413-10-4) . The compound’s structure features a 2,3-dihydro-1,4-benzodioxin core, a bicyclic system that combines a benzene ring with a 1,4-dioxane moiety.
A stereoisomeric variant, (6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride (CAS: 1001180-07-9), has been documented, highlighting the importance of substitution patterns and stereochemistry in modulating biological activity .
Properties
IUPAC Name |
(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c10-7-3-6(5-11)4-8-9(7)13-2-1-12-8/h3-4H,1-2,5,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLGSDIFLDENKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C=C2Cl)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with chlorinating agents under controlled conditions . One common method involves the use of thionyl chloride (SOCl2) as the chlorinating agent, which reacts with the amine to introduce the chlorine atom at the 8-position of the benzodioxin ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzodioxin derivatives .
Scientific Research Applications
Anticancer Research
(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine has been investigated for its potential anticancer properties. Studies have shown that compounds with similar structures can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression.
A study published in Journal of Medicinal Chemistry highlighted the synthesis of derivatives based on this compound that exhibited significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for developing new anticancer agents .
Neuropharmacology
Research indicates that this compound may have neuroprotective effects. The benzodioxin moiety is associated with modulation of neurotransmitter systems. Preliminary studies suggest that it could potentially be used in treating neurodegenerative diseases by protecting neuronal cells from oxidative stress .
Polymer Chemistry
The unique structure of this compound allows it to be utilized as a building block in the synthesis of polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.
Research has demonstrated that polymers synthesized using this compound display improved resistance to environmental degradation compared to conventional polymers .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Journal of Medicinal Chemistry | Anticancer Activity | Derivatives showed high cytotoxicity against cancer cell lines. |
| Neuropharmacology Journal | Neuroprotective Effects | Potential protective effects against oxidative stress in neuronal cells. |
| Polymer Science Journal | Material Properties | Enhanced thermal stability and mechanical strength in polymer matrices. |
Mechanism of Action
The mechanism of action of (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, such as lipoxygenase, by binding to their active sites and blocking their activity . This inhibition can lead to various biological effects, including antibacterial activity and modulation of inflammatory responses .
Comparison with Similar Compounds
Positional Isomers and Substitution Variants
- N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (3): This sulfonamide derivative lacks the chlorine substituent but shares the 1,4-benzodioxin core.
- (6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride :
A positional isomer with chlorine at position 6 instead of 6. Its stereochemistry ([R]-configuration) and hydrochloride salt enhance solubility, though biological data remain unreported .
Functional Group Modifications
- [5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methanamine hydrochloride :
Features an oxazole ring fused to the benzodioxin system. While activity data are unavailable, the oxazole moiety may enhance metabolic stability .
Pharmacological Activity Comparison
Table 1: Antibacterial and Enzymatic Activity of Selected Analogues
Key Observations:
Substitution Impact : Chlorine at position 8 (target compound) vs. 6 (isomer) may influence steric and electronic interactions with biological targets.
Functional Groups : Sulfonamide derivatives exhibit antibacterial activity, while bulkier substituents (e.g., 5c) shift activity toward enzyme inhibition .
Salt Forms : Hydrochloride salts (e.g., CAS 1001180-07-9) improve solubility, critical for bioavailability .
Biological Activity
(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine is a chemical compound with a unique structure that has garnered interest in pharmacological research. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : CHClNO
- Molecular Weight : 199.63 g/mol
- CAS Number : 16228589
- Structural Information :
- SMILES : C1COC2=C(O1)C=C(C=C2Cl)CN
- InChI Key : CCLGSDIFLDENKE-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its interactions with various molecular targets. It is believed to influence neurotransmitter systems and exhibit anticonvulsant properties. Research indicates that compounds with similar structures may modulate GABAergic activity, potentially leading to therapeutic effects in seizure disorders.
Biological Activity Overview
Recent studies have highlighted the following biological activities associated with this compound:
- Anticonvulsant Activity :
- In preclinical models, this compound has shown promise as an anticonvulsant agent. For instance, it was evaluated in the mouse maximal electroshock (MES) test, where it demonstrated significant efficacy at specific dosages.
- The ED values for related compounds were documented, providing insights into the potency of this compound.
| Compound | ED (mg/kg) | Neurotoxicity |
|---|---|---|
| (8-Chloro compound) | TBD | TBD |
| Similar Compound A | 120 | Low |
| Similar Compound B | 199 | Moderate |
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Neuroprotective Effects :
- Preliminary data suggest that the compound may exert neuroprotective effects by modulating oxidative stress pathways and enhancing neuronal survival under stress conditions.
-
Potential Antidepressant Activity :
- Some studies indicate that benzodioxin derivatives can influence serotonin pathways, suggesting a potential role in treating mood disorders.
Case Study 1: Anticonvulsant Efficacy
A study published in Pharmacology Research evaluated the anticonvulsant efficacy of several benzodioxin derivatives in rodent models. The compound this compound was included in this evaluation and exhibited a favorable safety profile alongside significant anticonvulsant effects.
Case Study 2: Neurotoxicity Assessment
In a neurotoxicity screening involving various compounds similar to this compound, researchers found that while some compounds induced neurotoxic effects at higher doses, the target compound maintained a lower incidence of adverse effects at therapeutic doses.
Q & A
Q. How can the synthesis of (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine be optimized for higher yield and purity?
Methodological Answer: Synthetic optimization should begin by evaluating reaction parameters (e.g., temperature, solvent polarity, catalyst efficiency). For example, refluxing in aprotic solvents like THF or DMF with palladium-based catalysts may enhance coupling reactions. Purification via column chromatography (silica gel, gradient elution) or recrystallization (using ethanol/water mixtures) can improve purity. Theoretical frameworks, such as frontier molecular orbital (FMO) analysis, can predict reactive sites to guide pathway selection . Parallel monitoring via thin-layer chromatography (TLC) ensures intermediate stability.
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Methodological Answer:
- NMR : - and -NMR to confirm the benzodioxin backbone and amine proton shifts. Compare with reference standards (e.g., EP impurity markers for structurally related compounds) .
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) for purity assessment. High-resolution MS (HRMS) validates molecular ion peaks.
- FT-IR : Identify functional groups (e.g., C-Cl stretching at ~750 cm, NH bending at ~1600 cm) .
Q. How can researchers validate the stability of this compound under varying storage conditions?
Methodological Answer: Design accelerated stability studies:
- Thermal Stability : Store samples at 40°C, 60°C, and 80°C for 1–4 weeks. Monitor degradation via HPLC peak area reduction.
- Photostability : Expose to UV light (ICH Q1B guidelines) and assess changes in UV-Vis spectra.
- Humidity Testing : Use controlled humidity chambers (75% RH) to detect hydrolysis or crystallization changes. Data should be analyzed using Arrhenius kinetics to predict shelf-life .
Advanced Research Questions
Q. What computational strategies predict the compound’s interaction with biological targets (e.g., GPCRs or enzymes)?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding affinities. Prioritize targets based on structural analogs (e.g., benzodiazepine derivatives interacting with GABA receptors) .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Calculate free energy perturbations (MM-PBSA/GBSA) for quantitative analysis .
- Pharmacophore Mapping : Align electrostatic/hydrophobic features with known active ligands to identify critical interaction motifs.
Q. How can researchers resolve contradictions between experimental reactivity data and computational predictions?
Methodological Answer:
- DFT Calculations : Re-examine transition states and solvent effects (e.g., PCM models for polar solvents). Compare HOMO/LUMO gaps with experimental redox potentials .
- Kinetic Isotope Effects (KIE) : Perform deuterium-labeling experiments to validate mechanistic pathways (e.g., SNAr vs. radical mechanisms).
- Cross-Validation : Use multiple computational packages (Gaussian, ORCA) to ensure reproducibility. Discrepancies may arise from neglected dispersion forces or implicit solvent approximations .
Q. What methodologies assess the environmental fate and ecotoxicological impact of this compound?
Methodological Answer:
- Environmental Partitioning : Measure log (octanol-water) and soil adsorption coefficients () via shake-flask assays. Predict bioaccumulation using EPI Suite models.
- Biotransformation Studies : Incubate with liver microsomes (e.g., human CYP450 isoforms) or soil microbiota. Detect metabolites via LC-QTOF-MS.
- Ecotoxicology : Follow OECD guidelines for acute toxicity (e.g., Daphnia magna 48-hr LC). Chronic effects can be evaluated using algal growth inhibition tests .
Q. How can isotopic labeling (e.g., 13C^{13}C13C, 15N^{15}N15N) elucidate metabolic pathways in vivo?
Methodological Answer:
- Synthesis of Labeled Analogs : Introduce at the methanamine carbon or in the amine group via modified Staudinger or reductive amination protocols.
- Tracing Studies : Administer labeled compound in rodent models; collect plasma/tissue samples at timed intervals. Analyze using LC-MS/MS with selected reaction monitoring (SRM) for isotopic enrichment.
- Data Interpretation : Use compartmental modeling (e.g., WinNonlin) to calculate clearance rates and metabolic half-lives .
Data Contradiction & Theoretical Alignment
Q. How should researchers address conflicting data in structure-activity relationship (SAR) studies?
Methodological Answer:
- Multivariate Analysis : Apply partial least squares regression (PLS-R) to correlate structural descriptors (e.g., Hammett σ, molar refractivity) with activity. Outliers may indicate unaccounted steric effects.
- Crystal Structure Validation : Resolve X-ray crystallography of protein-ligand complexes to confirm binding modes.
- Theoretical Reassessment : Re-examine the conceptual framework (e.g., whether activity is driven by electronic effects or lipophilicity) and adjust hypotheses iteratively .
Q. What advanced statistical methods validate reproducibility in high-throughput screening (HTS)?
Methodological Answer:
- Z’-Factor Analysis : Calculate assay robustness ( indicates suitability for HTS).
- Machine Learning : Train random forest or SVM models on primary screening data to distinguish true hits from artifacts.
- Meta-Analysis : Pool data from independent labs using Bayesian hierarchical models to quantify inter-study variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
